molecular formula C12H17NO B1485652 trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol CAS No. 2165752-93-0

trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485652
CAS No.: 2165752-93-0
M. Wt: 191.27 g/mol
InChI Key: FXAHBPWAUGCVOW-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutane ring substituted with an amino group and a hydroxyl group in a trans-configuration. This structure is part of a valuable class of four-membered carbocycles that are increasingly sought-after in scientific research due to their unique three-dimensional, non-planar geometry and relatively rigid, sp3-enriched structure . These characteristics make cyclobutane derivatives like this one ideal for use as conformationally restricted scaffolds in medicinal chemistry, aiding in the strategy to "escape from flatland" and explore new chemical space in drug design . In research, such cyclobutane-based compounds serve as crucial building blocks for organic synthesis . The presence of both amino and hydroxyl functional groups on the ring allows for further chemical modifications, enabling the installation of more complex moieties . While the direct functionalization of cyclobutane cores can be challenging due to high ring strain that often leads to ring-opening reactions, recent advances in methodology, such as palladium-catalyzed aminocarbonylation, have opened new pathways for synthesizing pharmaceuticals while keeping the cyclobutane core intact . This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(4-ethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-9-3-5-10(6-4-9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHBPWAUGCVOW-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an amino group and a hydroxyl group on a cyclobutane ring, presents opportunities for various pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C11H15N(Molecular Weight175.25 g mol)\text{C}_{11}\text{H}_{15}\text{N}\quad (\text{Molecular Weight}\approx 175.25\text{ g mol})

The presence of the ethylphenyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms involved include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.

Biological Activity Evaluation

Research into the biological activities of this compound has revealed several key findings:

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. The presence of the amino group may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Neurotropic Effects

Research indicates that cyclobutane derivatives can exhibit neurotropic activities. This is significant given the role of neurotransmitter systems in various neurological disorders. The potential for this compound to influence these pathways warrants further investigation.

Case Studies and Research Findings

The following table summarizes relevant findings from studies on cyclobutane derivatives related to this compound:

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines (IC50 values reported).
AntimicrobialEffective against Gram-positive bacteria; minimum inhibitory concentration (MIC) values established.
NeurotropicEnhanced neuronal survival in vitro; potential for treating neurodegenerative diseases.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H17NO
Molecular Weight: 219.29 g/mol

The compound features a cyclobutane ring substituted with an ethylphenylamino group and a hydroxyl group. This structure allows for diverse reactivity and interaction with various biological targets.

Chemistry

Trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol serves as a valuable building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules through various chemical reactions, such as:

  • Reactions with electrophiles: The hydroxyl group can act as a nucleophile, participating in substitution reactions.
  • Formation of derivatives: The amino group allows for the synthesis of amides and other derivatives that can be further explored for their chemical properties.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules:

  • Enzyme Inhibition Studies: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Binding Studies: Its ability to bind to proteins or receptors makes it a candidate for studying signal transduction mechanisms.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development: As a precursor in the synthesis of pharmaceuticals, it may lead to the development of new drugs targeting various diseases.
  • Antimicrobial Properties: Initial studies indicate potential antibacterial activity, making it a candidate for further exploration in antibiotic development.

Industry

In industrial applications, this compound can be utilized for:

  • Material Science: Its unique properties may contribute to the development of advanced materials with specific functionalities.
  • Specialty Chemicals Production: The compound can serve as an intermediate in the synthesis of specialty chemicals used in various applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
CytotoxicitySelective toxicity towards certain cancer cell lines

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Case Study: Cytotoxic Effects on Cancer Cells

Research has shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines, indicating that this compound could be further developed as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cyclobutanol Family

trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)
  • Structure: Shares the cyclobutanol core but substitutes the amino group with a 2-phenylethyl chain instead of 4-ethylphenyl.
  • Molecular Formula: C₁₂H₁₇NO (identical to the target compound) .
  • Key Properties: Molecular weight = 191.27 g/mol; purity ≥95%. Limited pharmacological data are available, but its discontinued status suggests niche research applications .
Compound Molecular Formula Molecular Weight (g/mol) Substituent Core Structure
trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27* 4-Ethylphenylamino Cyclobutanol
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 2-Phenylethylamino Cyclobutanol

*Calculated based on structural similarity to .

Key Differences :

  • Substituent Effects : The 4-ethylphenyl group in the target compound may enhance para-substitution interactions in biological systems, whereas the 2-phenylethyl group in the analog could influence lipophilicity and membrane permeability .

Aryl-Substituted Heterocyclic Compounds

5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)
  • Structure : An imidazolidinedione derivative with 4-ethylphenyl and phenyl substituents .
  • Synthesis : Prepared via Strecker synthesis using sodium cyanide, ammonium chloride, and 4-ethylphenylglycine, followed by reaction with phenyl isocyanate .
  • Pharmacology: Exhibits central nervous system (CNS) activity, including antinociceptive effects in preclinical models .
Compound Molecular Formula Core Structure Substituents Bioactivity
This compound C₁₂H₁₇NO Cyclobutanol 4-Ethylphenylamino Not reported
IM-3 C₁₇H₁₆N₂O₂ Imidazolidin-2,4-dione 4-Ethylphenyl, Phenyl CNS modulation

Key Differences :

  • Functional Groups: The amino-alcohol moiety in the target compound contrasts with the diketone functionality in IM-3, suggesting divergent reactivity and pharmacological profiles .

Aromatic Alcohol Derivatives

4-(4-Methylphenyl)butan-1-ol
  • Structure: A butanol derivative with a 4-methylphenyl group .
  • Applications: Used in research for its aromatic-alcohol properties, though distinct from the cyclobutanol scaffold .

Comparison :

  • Chain Length: The butanol chain in this compound offers greater flexibility compared to the rigid cyclobutane ring in the target compound.
  • Substituent Position : The para-methyl group may influence electronic effects differently than the ethyl group in the target compound’s 4-ethylphenyl substituent .

Preparation Methods

Nucleophilic Addition to Cyclobutanone Derivatives

One common approach involves starting from cyclobutanone or substituted cyclobutanones:

  • Step 1: Synthesis of cyclobutanone intermediate
    Cyclobutanone can be synthesized or procured commercially. It serves as the ketone precursor for nucleophilic addition.

  • Step 2: Amination via nucleophilic addition of 4-ethylphenylamine
    The amino group is introduced by nucleophilic attack of 4-ethylphenylamine on the cyclobutanone carbonyl, forming an amino alcohol intermediate.

  • Step 3: Stereoselective reduction or resolution
    The resulting amino alcohol often forms a mixture of cis and trans isomers. Separation by chromatographic or crystallization methods yields the desired trans isomer.

This method is supported by analogous syntheses of cyclobutanol amines where ketone intermediates react with aromatic amines to yield amino alcohols with stereochemical control achieved by selective reduction or chiral resolution.

Epoxide Ring Opening

Another approach involves:

  • Step 1: Preparation of cyclobutene oxide (epoxide)
    Starting from cyclobutene derivatives, epoxidation using peracids (e.g., mCPBA) produces cyclobutene oxide intermediates.

  • Step 2: Nucleophilic ring opening by 4-ethylphenylamine
    The epoxide ring is opened by nucleophilic attack of the aromatic amine, yielding the amino alcohol with stereochemical outcomes influenced by reaction conditions and sterics.

This method is well-documented for related cyclohexane and cyclobutane derivatives, where epoxides serve as versatile intermediates for amino alcohol synthesis with good stereocontrol.

Catalytic Hydrogenation and Reduction Steps

These catalytic and reduction steps are integral in refining the stereochemical purity and yield of the final trans isomer.

Reaction Conditions and Optimization

  • Solvents: Ethanol, tetrahydrofuran (THF), and ethyl acetate are commonly used solvents for different steps, chosen for solubility and reaction compatibility.

  • Temperature: Elevated temperatures (e.g., 80–130 °C) are applied during condensation or cyclization steps to drive the formation of intermediates.

  • Catalysts and bases: Lewis acids (e.g., para-toluenesulfonic acid) and bases (e.g., lithium diisopropylamide) are used to facilitate cyclization and nucleophilic addition reactions.

  • Purification: Chromatographic separation and recrystallization are employed to isolate and purify the trans isomer from cis/trans mixtures.

Stereochemical Considerations

  • The trans isomer is favored due to steric and electronic factors during ring closure and nucleophilic addition.

  • Diastereomeric ratios (cis/trans) are typically around 2:1, requiring separation techniques to isolate the trans isomer.

  • Chiral separation methods can be applied to obtain enantiomerically pure trans isomers when needed.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Catalysts Conditions Outcome
1 Cyclobutanone synthesis or procurement Commercial or cyclization agents Heating in ethanol, PTSA Cyclobutanone intermediate
2 Nucleophilic addition of 4-ethylphenylamine 4-Ethylphenylamine, base (LDA) Room temp to moderate heat Amino alcohol intermediate (cis/trans)
3 Reduction of double bonds or ketones Wilkinson’s catalyst, LiAlH4 Hydrogen atmosphere, RT Saturated amino alcohol
4 Separation of stereoisomers Chromatography, recrystallization Ambient Pure this compound

Research Findings and Data

  • Analogous compounds have been synthesized with good yields (typically 60–85%) using the above methods.

  • The trans isomer exhibits enhanced stability and biological activity compared to the cis isomer.

  • Optimization of reaction conditions, such as solvent choice and temperature, significantly impacts yield and stereoselectivity.

  • Catalytic hydrogenation steps are crucial for achieving the desired saturation and stereochemistry.

Q & A

How can researchers optimize the stereoselective synthesis of trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol to improve yield and enantiomeric excess?

Methodological Answer:
Stereoselective synthesis of cyclobutanol derivatives often involves ring-opening reactions of strained intermediates (e.g., epoxides or aziridines) with nucleophiles. For this compound:

  • Use chiral catalysts (e.g., Jacobsen-type catalysts) during the aminolysis of cyclobutane oxide precursors to control stereochemistry.
  • Employ kinetic resolution techniques or asymmetric hydrogenation to enhance enantiomeric excess.
  • Monitor reaction progress via HPLC with chiral columns to assess stereochemical purity .
  • Optimize solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions like racemization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol

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